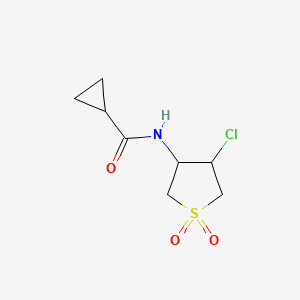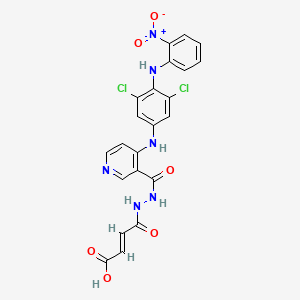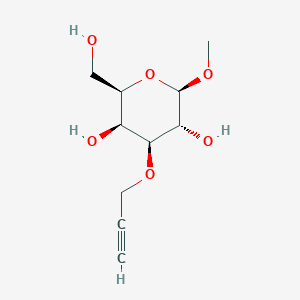
Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.
Introduction of the hydroxymethyl group: This step can be carried out using a hydroxymethylation reaction, often involving formaldehyde and a base.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Propargylation: The prop-2-yn-1-yloxy group can be introduced through a nucleophilic substitution reaction using propargyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Propargyl bromide, methyl iodide, and various nucleophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Its structure suggests that it may interact with biological molecules such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used as a precursor for the synthesis of various chemicals and materials. Its unique structure allows for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions with these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol can be compared with other tetrahydro-2H-pyran derivatives, such as:
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol
- (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H16O6 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C10H16O6/c1-3-4-15-9-7(12)6(5-11)16-10(14-2)8(9)13/h1,6-13H,4-5H2,2H3/t6-,7+,8-,9+,10-/m1/s1 |
Clave InChI |
YQVLUEUCKXCTOU-MQIGXGKASA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC#C)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
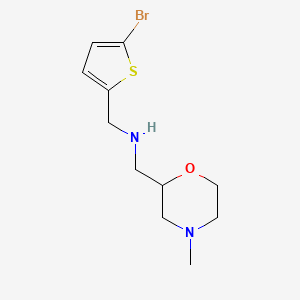


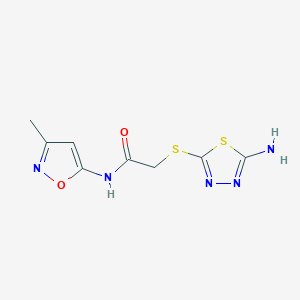
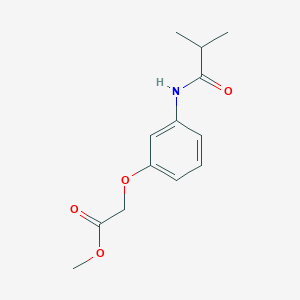
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
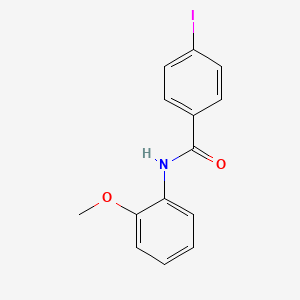
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

